XLogP3 Comparison: Balanced Lipophilicity Relative to N-Methyl and N-Cyclohexylmethyl Analogs
The target compound exhibits a computed XLogP3 of 0.3, positioning it between the polar N-methyl analog (XLogP3 = 0.1) and the substantially more lipophilic N-cyclohexylmethyl analog (XLogP3 = 2.4) [1][2][3]. This moderate lipophilicity, conferred by the ether oxygen-containing oxolane ring, is distinct from both the oxane (tetrahydropyran) analog (XLogP3 = 0.4) and the all-carbon cyclohexylmethyl analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (CAS 269726-46-7): XLogP3 = 0.1; 4-(chloromethyl)-1-ethyl-1H-1,2,3-triazole (CAS 1250619-23-8): XLogP3 = 0.4; 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 1339589-99-9): XLogP3 = 0.4; 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole (CAS 1247686-12-9): XLogP3 = 2.4 |
| Quantified Difference | 0.2 log units higher than N-methyl analog; 1.9–2.1 log units lower than N-cyclohexylmethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024–2025 release |
Why This Matters
For library design, a 2.1 log unit lipophilicity reduction versus the cyclohexylmethyl analog predicts substantially better aqueous solubility and reduced non-specific protein binding, while still providing sufficient membrane partitioning.
- [1] PubChem CID 62400087: 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole. Computed XLogP3 = 0.3. View Source
- [2] PubChem CID 22321556: 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole. Computed XLogP3 = 0.1. View Source
- [3] PubChem CID 62399313: 4-(chloromethyl)-1-(cyclohexylmethyl)-1H-1,2,3-triazole. Computed XLogP3 = 2.4. View Source
